N,N'-bis(furan-2-ylmethyl)pentanediamide
Overview
Description
N,N’-bis(furan-2-ylmethyl)pentanediamide is an organic compound characterized by the presence of two furan rings attached to a pentanediamide backbone. This compound is part of the broader class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(furan-2-ylmethyl)pentanediamide typically involves the reaction of furan-2-ylmethylamine with pentanedioyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be optimized using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(furan-2-ylmethyl)pentanediamide can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of efficient coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor has been reported to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(furan-2-ylmethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the furan rings .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydrofuran derivatives, and various substituted amides .
Scientific Research Applications
N,N’-bis(furan-2-ylmethyl)pentanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N,N’-bis(furan-2-ylmethyl)pentanediamide involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt the function of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
N,N’-bis(furan-2-ylmethyl)pentanediamide is unique due to its specific combination of furan rings and pentanediamide backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)pentanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(16-10-12-4-2-8-20-12)6-1-7-15(19)17-11-13-5-3-9-21-13/h2-5,8-9H,1,6-7,10-11H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGQFGJZCNSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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